

A Comprehensive Technical Overview of N-(4-Chlorophenyl)-2-nitroaniline

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Compound of Interest

Compound Name: *N*-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B1293857

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Chemical Identity and Nomenclature

N-(4-Chlorophenyl)-2-nitroaniline is a substituted diphenylamine derivative characterized by a chlorophenyl group and a nitrophenyl group linked through an amine bridge. Its chemical structure and nomenclature are foundational to its study in various scientific disciplines.

IUPAC Name: **N-(4-chlorophenyl)-2-nitroaniline**

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

- 4-Chloro-2'-nitrodiphenylamine[1]
- C.I. 10336[1]
- C.I. Disperse Yellow 22[1]
- 2-NITRO-4'-CHLORDIPHENYLAMINE[1]
- 4'-CHLORO-2-NITRODIPHENYLAMINE[1]
- N-(4-Chlorophenyl)-2-nitrobenzenamine[1]

- 4-chloro-N-(2-nitrophenyl) benzenamine[1]

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-Chlorophenyl)-2-nitroaniline** is presented in the table below. These properties are crucial for understanding its behavior in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₂	[2][3]
Molecular Weight	248.67 g/mol	[2]
CAS Number	23008-56-2	[1]
InChI Key	RCLKXSIRDWUGX-UHFFFAOYSA-N	[2]
Melting Point	145-148 °C	[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines a general methodology for the synthesis and characterization of **N-(4-Chlorophenyl)-2-nitroaniline**.

Synthesis of **N-(4-Chlorophenyl)-2-nitroaniline**:

A common synthetic route involves the Ullmann condensation reaction.

- Reactants: 2-Chloronitrobenzene and 4-chloroaniline are used as the primary reactants.
- Catalyst: A copper-based catalyst, such as copper(I) iodide, is typically employed.
- Solvent: A high-boiling point polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is suitable for this reaction.

- Base: A mild base, such as potassium carbonate, is added to neutralize the HCl generated during the reaction.
- Procedure: a. Combine 2-chloronitrobenzene, 4-chloroaniline, copper(I) iodide, and potassium carbonate in the chosen solvent. b. Heat the reaction mixture at a temperature range of 120-150 °C for several hours. c. Monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the mixture and pour it into water to precipitate the product. e. Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent like ethanol.

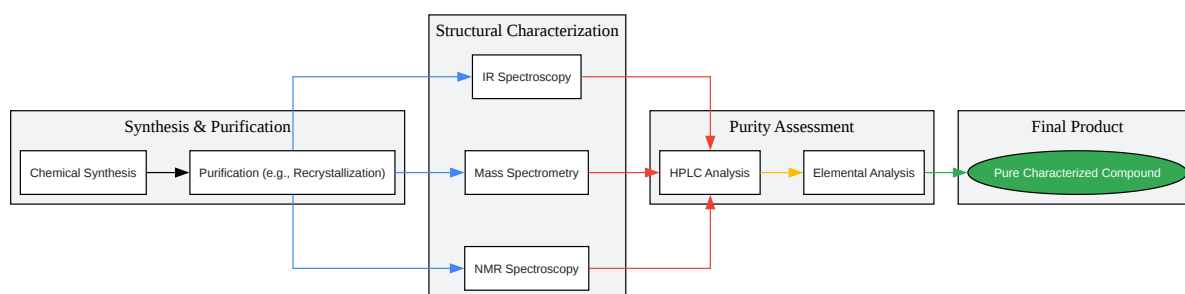
Characterization:

The identity and purity of the synthesized **N-(4-Chlorophenyl)-2-nitroaniline** can be confirmed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, NO_2 , C-Cl).
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis of a synthesized chemical compound like **N-(4-Chlorophenyl)-2-nitroaniline**.



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A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

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